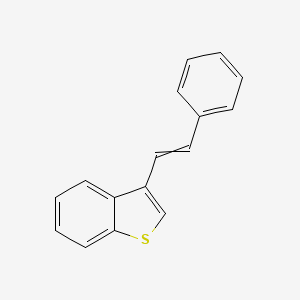

3-(2-Phenylethenyl)-1-benzothiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Phenylethenyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzothiophene core structure with a phenylethenyl group attached to it. Benzothiophenes are known for their diverse biological activities and are widely studied in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylethenyl)-1-benzothiophene can be achieved through various synthetic routes. One common method involves the Wittig reaction, which is a valuable technique for the preparation of alkenes. In this reaction, a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene product . The reaction conditions typically involve the use of a strong base such as butyllithium in tetrahydrofuran (THF) or sodium hydride in dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Phenylethenyl)-1-benzothiophene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce saturated benzothiophene derivatives.

Aplicaciones Científicas De Investigación

3-(2-Phenylethenyl)-1-benzothiophene has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Mecanismo De Acción

The mechanism of action of 3-(2-Phenylethenyl)-1-benzothiophene involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 9-(4-Phenylethynyl)anthracene

- 9,10-Bis(phenylethynyl)anthracene

- 2-(2-Phenylethyl)chromone

Uniqueness

3-(2-Phenylethenyl)-1-benzothiophene is unique due to its specific structural features and the presence of both a benzothiophene core and a phenylethenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Actividad Biológica

3-(2-Phenylethenyl)-1-benzothiophene, also known as a benzothiophene derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that combines a phenylethenyl group with a benzothiophene moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H16S, with a molecular weight of approximately 280.39 g/mol. The structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : Some studies have indicated that this compound possesses antibacterial and antifungal properties.

The biological activity of this compound is believed to stem from its interaction with cellular targets, including:

- DNA Intercalation : Similar to other polycyclic compounds, it may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound could inhibit key enzymes involved in metabolic pathways, thereby affecting cell survival and proliferation.

Antioxidant Activity

A study evaluating the antioxidant capacity of various benzothiophene derivatives found that this compound demonstrated significant free radical scavenging activity, comparable to established antioxidants like ascorbic acid .

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., breast cancer MCF-7 cells) revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The compound was observed to induce apoptosis through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspases |

| HeLa | 20 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 64 |

Propiedades

Número CAS |

57823-66-2 |

|---|---|

Fórmula molecular |

C16H12S |

Peso molecular |

236.3 g/mol |

Nombre IUPAC |

3-(2-phenylethenyl)-1-benzothiophene |

InChI |

InChI=1S/C16H12S/c1-2-6-13(7-3-1)10-11-14-12-17-16-9-5-4-8-15(14)16/h1-12H |

Clave InChI |

VYUKVNHHHPMLSP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C=CC2=CSC3=CC=CC=C32 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.